REACTION_CXSMILES
|
[Pd:1](Cl)Cl.[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]>C(OCC)(=O)C>[Pd:1].[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
palladium chloride
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)[O-]
|
Name
|
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3.9 l of hydrogen are consumed
|
Type
|
FILTRATION
|
Details
|
The palladium is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined solutions are evaporated to dryness
|
Type
|
ADDITION
|
Details
|
750 ml of water are added to the residue
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to a volume of approximately 100 ml
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCC)(OCC)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Pd:1](Cl)Cl.[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]>C(OCC)(=O)C>[Pd:1].[P:4]([O-:12])([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
palladium chloride
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
P(=O)(OCC)(OCC)[O-]
|
Name
|
2R,3S 3',4',5,7-tetrabenzyloxy-flavan-3-yl phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3.9 l of hydrogen are consumed
|
Type
|
FILTRATION
|
Details
|
The palladium is filtered off
|
Type
|
WASH
|
Details
|
washed twice with 200 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined solutions are evaporated to dryness
|
Type
|
ADDITION
|
Details
|
750 ml of water are added to the residue
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to a volume of approximately 100 ml
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[Pd]
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCC)(OCC)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |